
1-(Morpholine-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholine-4-carbonyl)piperidine-4-carboxamide is an organic compound with the molecular formula C11H19N3O3 It is a derivative of piperidine and morpholine, two heterocyclic amines that are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(Morpholine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(Morpholine-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and amines.
The specific conditions and reagents used in these reactions can vary depending on the desired product and the functional groups present in the compound .
Aplicaciones Científicas De Investigación
1-(Morpholine-4-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(Morpholine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-(Morpholine-4-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.
Pyrrolidine derivatives: These compounds share the piperidine ring structure and are also used in medicinal chemistry for their biological activity.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various applications, including as solvents and intermediates in chemical synthesis.
The uniqueness of this compound lies in its combination of the piperidine and morpholine rings, which can confer specific properties and biological activities not found in other compounds.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(morpholine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c12-10(15)9-1-3-13(4-2-9)11(16)14-5-7-17-8-6-14/h9H,1-8H2,(H2,12,15) |
Clave InChI |
XNUJQMWUFHCOJT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


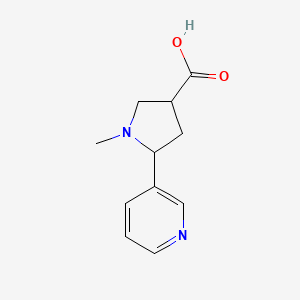
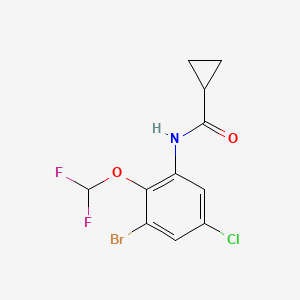
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
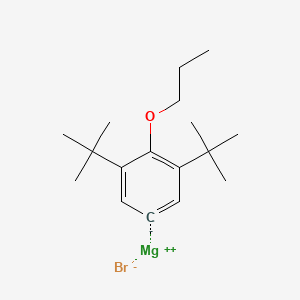
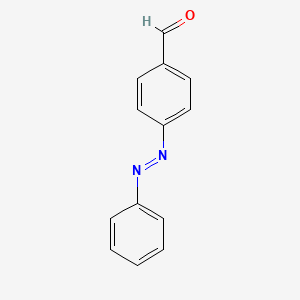
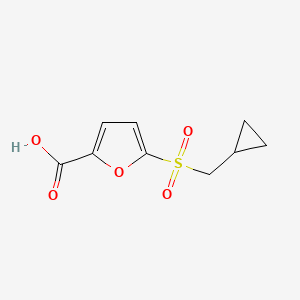
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
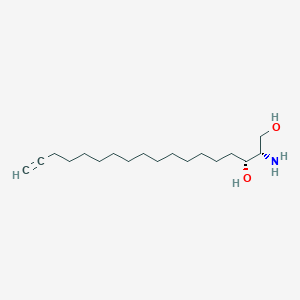
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
